
Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate is an organic compound with the molecular formula C17H15BrO2 It is a derivative of cinnamic acid, where the ethyl ester group is attached to the carboxyl group, and the phenyl ring is substituted with a bromine atom at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl acetoacetate and 4-bromobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction mixture is refluxed in ethanol, and the product is obtained after purification through recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process.
化学反応の分析
Types of Reactions
Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The double bond in the compound can be reduced to form the corresponding saturated ester using hydrogenation catalysts like palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst under mild pressure.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Major Products Formed
Substitution: Formation of substituted phenylprop-2-enoates.
Reduction: Formation of ethyl 3-(4-bromophenyl)-3-phenylpropanoate.
Oxidation: Formation of 3-(4-bromophenyl)-3-phenylpropanoic acid.
科学的研究の応用
Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.
作用機序
The mechanism of action of Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the conjugated double bond system can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
類似化合物との比較
Ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate can be compared with other similar compounds, such as:
Ethyl cinnamate: Lacks the bromine substitution, leading to different reactivity and biological activity.
Ethyl 3-(4-chlorophenyl)-3-phenylprop-2-enoate: Contains a chlorine atom instead of bromine, which can affect its chemical and biological properties.
Ethyl 3-(4-fluorophenyl)-3-phenylprop-2-enoate:
The uniqueness of this compound lies in the presence of the bromine atom, which can significantly influence its chemical behavior and interactions with biological targets.
特性
CAS番号 |
183593-80-8 |
|---|---|
分子式 |
C17H15BrO2 |
分子量 |
331.2 g/mol |
IUPAC名 |
ethyl 3-(4-bromophenyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H15BrO2/c1-2-20-17(19)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h3-12H,2H2,1H3 |
InChIキー |
AFSCKQRWWSLJRZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)
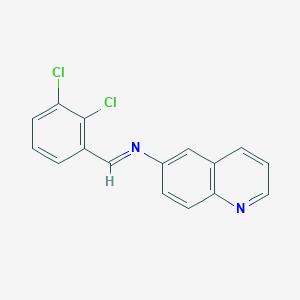
![Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy-](/img/structure/B14256662.png)
![3-[4-(2-Oxoethoxy)phenoxy]benzoic acid](/img/structure/B14256673.png)
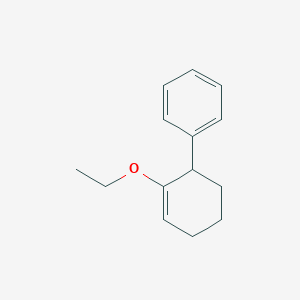

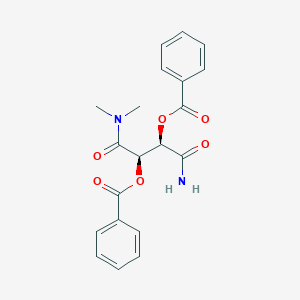
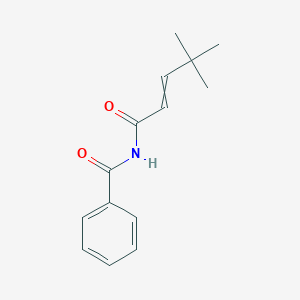
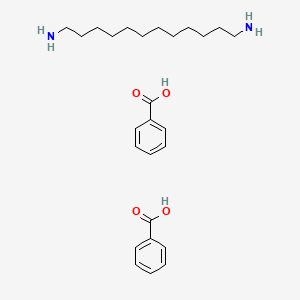
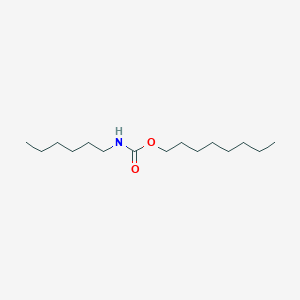
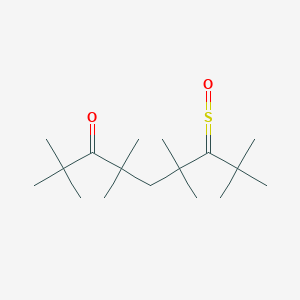
![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)
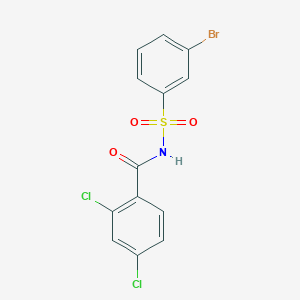
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
